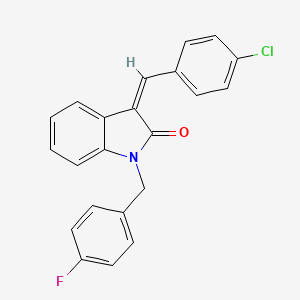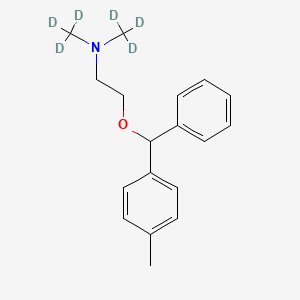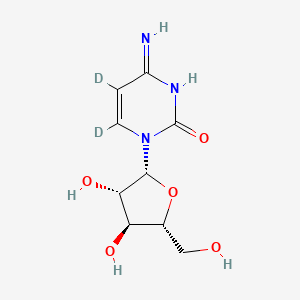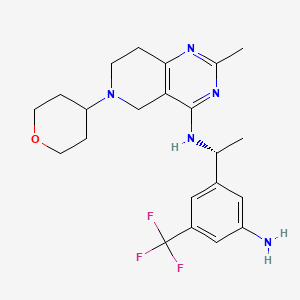
Sos1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sos1-IN-9 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various cancers, making this compound a promising therapeutic candidate for RAS-driven malignancies .
Vorbereitungsmethoden
Die Synthese von Sos1-IN-9 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine der Syntheserouten beinhaltet die Verwendung von Methyl-5-Brom-2-Methoxyisonikotinat als Ausgangsmaterial, das mehreren Reaktionen unterzogen wird, um die endgültige Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperaturkontrollen, um die gewünschten chemischen Umwandlungen sicherzustellen.
Analyse Chemischer Reaktionen
Sos1-IN-9 unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutions- und Additionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleophile und Elektrophile, die die Bildung der gewünschten Produkte erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die weiter verarbeitet werden, um die endgültige Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
Sos1-IN-9 wurde umfassend auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht. Es wird hauptsächlich im Bereich der Onkologie eingesetzt, um seine Auswirkungen auf RAS-gesteuerte Krebserkrankungen zu untersuchen. Die Verbindung hat vielversprechende Ergebnisse bei der Hemmung der SOS1-KRAS-Interaktion gezeigt, was zu einer Unterdrückung der Proliferation und des Überlebens von Krebszellen führt . Zusätzlich wird this compound in der Wirkstoffforschung und -entwicklung eingesetzt, um neue therapeutische Wirkstoffe zu identifizieren, die auf den RAS-Signalweg abzielen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung des SOS1-Proteins, das ein Guanin-Nukleotid-Austauschfaktor (GEF) für RAS ist. Durch die Bindung an das SOS1-Protein verhindert this compound den Austausch von Guanosindiphosphat (GDP) gegen Guanosintriphosphat (GTP) an RAS, wodurch dessen Aktivierung gehemmt wird. Dies führt zur Unterdrückung nachgeschalteter Signalwege, wie z. B. des Mitogen-aktivierten Protein-Kinase (MAPK)-Signalwegs, die für das Wachstum und das Überleben von Krebszellen entscheidend sind .
Wirkmechanismus
The mechanism of action of Sos1-IN-9 involves the inhibition of the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for RAS. By binding to the SOS1 protein, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, thereby inhibiting its activation. This leads to the suppression of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are critical for cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Sos1-IN-9 ist einzigartig in seiner Fähigkeit, das SOS1-Protein selektiv zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung des RAS-Signalwegs macht. Ähnliche Verbindungen umfassen andere SOS1-Inhibitoren, wie z. B. HM99462 und MRTX0902, die ebenfalls die SOS1-KRAS-Interaktion anvisieren, sich aber in ihrer Potenz und Selektivität unterscheiden können . Diese Verbindungen werden auf ihre potenzielle Verwendung in Kombinationstherapien untersucht, um die Resistenz gegen bestehende Behandlungen zu überwinden .
Eigenschaften
Molekularformel |
C22H28F3N5O |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |
InChI-Schlüssel |
CHKZWOWIGAKWBR-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |
Kanonische SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


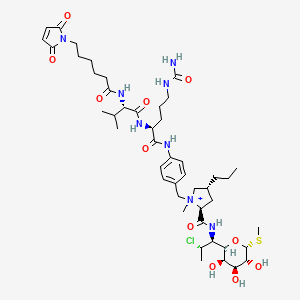
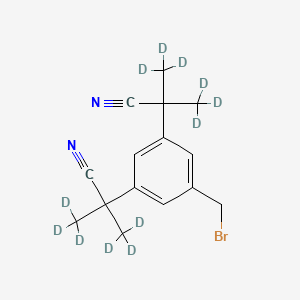
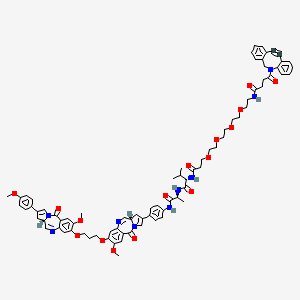

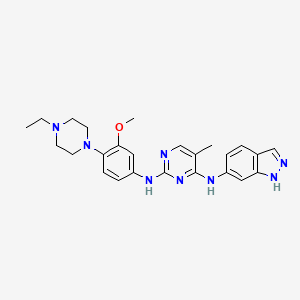
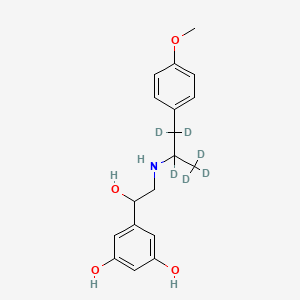
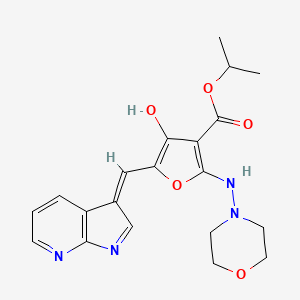
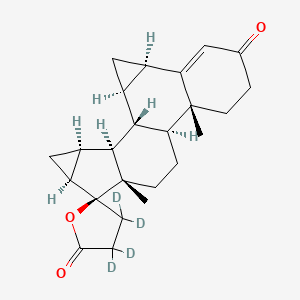
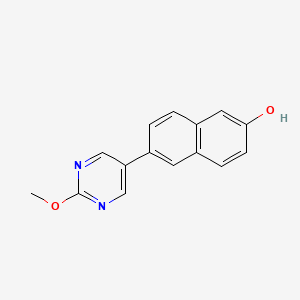
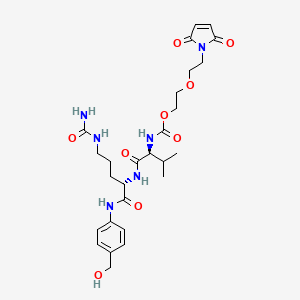
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
